(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
CAS No.: 102601-38-7
Cat. No.: VC0035108
Molecular Formula: C17H24N2O5
Molecular Weight: 336.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102601-38-7 |
|---|---|
| Molecular Formula | C17H24N2O5 |
| Molecular Weight | 336.38 |
| IUPAC Name | (2R)-4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
| Standard InChI | InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)/t14-/m1/s1 |
| SMILES | CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid possesses a distinct molecular identity with well-defined chemical properties. The compound has a molecular formula of C17H24N2O5 and a molecular weight of 336.38 g/mol. This moderately sized molecule contains several functional groups that contribute to its chemical behavior, including a carboxylic acid moiety, amide bonds, and an aromatic ring system.
The compound exhibits characteristics typical of amino acid derivatives, including solubility in polar organic solvents and limited solubility in water due to its hydrophobic components. The presence of the carboxylic acid group confers acidic properties, while the amide linkages can participate in hydrogen bonding, influencing its interactions with solvents and biological molecules.
Table 1: Basic Chemical Properties of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
| Property | Value |
|---|---|
| CAS Number | 102601-38-7 |
| Molecular Formula | C17H24N2O5 |
| Molecular Weight | 336.38 g/mol |
| IUPAC Name | (2R)-4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
| PubChem Compound ID | 56845975 |
Structural Features and Representation
The structural complexity of this compound arises from multiple functional groups arranged in a specific three-dimensional configuration. The (2R) stereochemistry at the alpha carbon of the pentanoic acid moiety is a critical feature that distinguishes it from similar compounds with different stereochemical arrangements. This stereocenter affects the compound's biological activity and its behavior in chemical reactions.
The compound can be represented using several chemical notations, which provide different levels of structural information:
Table 2: Structural Representations of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
| Representation Type | Value |
|---|---|
| SMILES Notation | CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
| Standard InChI | InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)/t14-/m1/s1 |
The SMILES notation provides a linear representation of the molecular structure, while the InChI notation encodes additional information including stereochemistry. The presence of "/t14-/m1/s1" in the InChI string specifically denotes the (2R) stereochemistry at position 14 (corresponding to the alpha carbon of the pentanoic acid).
Synthesis and Preparation Methods
Reaction Conditions and Considerations
The synthesis of such compounds requires careful control of reaction conditions to prevent racemization or epimerization of the stereogenic centers. Typical coupling conditions for peptide synthesis involving carboxy-activated species might be employed, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
The choice of solvents, temperature, and pH are critical factors that influence the success of these coupling reactions. Common solvents include dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF). Reactions are typically conducted at room temperature or with mild cooling to prevent side reactions.
Purification of the final compound might involve chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (HPLC), to ensure high purity and stereochemical integrity.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
To better understand the unique characteristics of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid, it is valuable to compare it with structurally similar compounds. One such compound is (2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid, which shares several structural features but differs in stereochemistry and substituent patterns.
Table 3: Comparison of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid with Structurally Similar Compounds
| Feature | (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | (2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid |
|---|---|---|
| Stereochemistry | (2R) configuration | (2S,3S) and (2S) configurations |
| Side Chain | 4-Methyl (leucine-derived) | 3-Phenyl (phenylalanine-derived) and 3-methyl |
| Linker | 3-aminopropanoyl (β-alanine-derived) | Direct amide coupling |
| Protecting Group | Benzyloxycarbonyl (Cbz) | Benzyloxycarbonyl (Cbz) |
The (2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid compound has additional aromatic interactions due to the phenyl substituent, which may enhance binding to hydrophobic enzyme pockets. This structural difference likely influences their respective binding affinities and biological activities.
Structure-Activity Relationships
The stereochemical differences between these compounds are particularly significant for their biological activities. The (2R) configuration in our target compound versus the (2S) configurations in the comparison compound would result in distinctly different three-dimensional arrangements of the functional groups. These differences affect how the molecules interact with biological targets such as enzymes or receptors.
In peptide-based compounds, the arrangement of substituents around stereogenic centers often determines the secondary structure adopted by the molecule, influencing properties such as membrane permeability, metabolic stability, and target selectivity. The (2R) configuration may confer specific advantages in certain applications, such as resistance to proteolytic degradation or selective binding to specific target proteins.
Similar Cbz-protected compounds have been explored as enzyme inhibitors, particularly for aminopeptidase N (APN/CD13), suggesting potential applications for our target compound in this area. The structural differences would likely result in varying degrees of inhibitory activity and selectivity among different enzyme targets.
Analytical Methods for Identification and Characterization
Spectroscopic and Spectrometric Techniques
The identification and characterization of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid typically involve multiple analytical techniques. While specific analytical data for this compound is limited in the search results, standard methods for similar compounds would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR would provide information about the structural arrangement of the compound. Key signals would include those from the aromatic protons of the benzyl group, the methyl groups on the leucine side chain, and the amide protons.
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Mass Spectrometry (MS): This technique would confirm the molecular weight of 336.38 g/mol and provide fragmentation patterns characteristic of the compound's structure.
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Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the carboxylic acid (around 1700-1725 cm⁻¹), amide (around 1650 cm⁻¹), and carbamate (around 1690-1710 cm⁻¹) functional groups.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity and identity of the compound:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be suitable for purity determination and quantitative analysis.
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Chiral HPLC: Given the importance of the (2R) stereochemistry, chiral separation techniques would be valuable for confirming the enantiomeric purity of the compound.
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Thin-Layer Chromatography (TLC): TLC provides a rapid method for monitoring reactions and preliminary identification, using appropriate visualization reagents such as ninhydrin or UV absorption.
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